Cas no 1805368-01-7 (4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine)
4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine
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- Inchi: 1S/C6H3BrF2N2O3/c7-4-2(12)1-10-6(11(13)14)3(4)5(8)9/h1,5,12H
- InChI Key: KCVZXMYCVKMZOY-UHFFFAOYSA-N
- SMILES: BrC1C(=CN=C(C=1C(F)F)[N+](=O)[O-])O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- XLogP3: 2
- Topological Polar Surface Area: 78.9
4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007526-500mg |
4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine |
1805368-01-7 | 97% | 500mg |
$989.80 | 2022-04-01 | |
| Alichem | A024007526-1g |
4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine |
1805368-01-7 | 97% | 1g |
$1,713.60 | 2022-04-01 |
4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine
4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine: A Comprehensive Overview
The compound 4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine, identified by the CAS number 1805368-01-7, is a highly specialized organic molecule belonging to the class of pyridine derivatives. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a pyridine ring with substituents at positions 2, 3, 4, and 5, which include a nitro group, a bromine atom, a hydroxyl group, and a difluoromethyl group. These substituents contribute to the compound's distinct chemical properties and reactivity.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. The presence of electron-withdrawing groups such as the nitro and bromine atoms in 4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine significantly influences the electronic properties of the molecule, making it a promising candidate for various chemical transformations. For instance, researchers have explored the use of this compound as an intermediate in the synthesis of heterocyclic compounds with potential antifungal and antibacterial activities.
The synthesis of 4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine involves a series of carefully controlled reactions that require expertise in organic synthesis techniques. The process typically begins with the preparation of a suitable pyridine derivative, followed by sequential introduction of substituents through methods such as electrophilic substitution or nucleophilic aromatic substitution. The placement of these substituents is critical to ensure the desired regioselectivity and stereochemistry, which are essential for achieving the target compound's specific properties.
In terms of chemical properties, 4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine exhibits high stability under standard conditions due to the electron-withdrawing effects of its substituents. However, it is also highly reactive under certain conditions, making it suitable for participation in various chemical reactions such as nucleophilic aromatic substitution or Diels-Alder reactions. Recent research has focused on optimizing reaction conditions to enhance the yield and purity of this compound while minimizing side reactions.
The application of this compound extends beyond its role as an intermediate in organic synthesis. Its unique electronic properties make it an attractive candidate for use in advanced materials such as organic semiconductors or sensors. For example, studies have shown that incorporating this compound into polymer blends can significantly improve their electrical conductivity and thermal stability, making them suitable for use in high-performance electronic devices.
In conclusion, 4-Bromo-3-(difluoromethyl)-5-hydroxy-2-nitropyridine, with its CAS number 1805368-01-7, represents a cutting-edge molecule with diverse potential applications across multiple disciplines. Its synthesis and characterization continue to be areas of active research, driven by the demand for novel compounds with tailored properties for specific industrial and scientific applications.
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